1-(6-(Tert-butyl)pyridin-3-yl)ethanone

Medicinal Chemistry Physicochemical Property Building Block

1-(6-(Tert-butyl)pyridin-3-yl)ethanone (CAS 56029-46-0) is a specialized pyridine building block featuring a sterically demanding tert-butyl group at the 6-position and an acetyl ketone at the 3-position. With a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol , it serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase-targeted scaffolds via ketone functionalization.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 56029-46-0
Cat. No. B3272004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Tert-butyl)pyridin-3-yl)ethanone
CAS56029-46-0
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=C1)C(C)(C)C
InChIInChI=1S/C11H15NO/c1-8(13)9-5-6-10(12-7-9)11(2,3)4/h5-7H,1-4H3
InChIKeyMPJQQCMTOSLRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-(6-(Tert-butyl)pyridin-3-yl)ethanone (56029-46-0) as a Specialized Pyridine Building Block


1-(6-(Tert-butyl)pyridin-3-yl)ethanone (CAS 56029-46-0) is a specialized pyridine building block featuring a sterically demanding tert-butyl group at the 6-position and an acetyl ketone at the 3-position [1]. With a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol , it serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase-targeted scaffolds via ketone functionalization . Unlike more common pyridine derivatives, its specific substitution pattern is not widely available in commercial catalogs, with confirmed suppliers including CymitQuimica and BLD Pharm .

The Risk of Substituting 1-(6-(Tert-butyl)pyridin-3-yl)ethanone with Common Analogs


Substituting 1-(6-(tert-butyl)pyridin-3-yl)ethanone with a generic pyridine ketone is scientifically unsound due to the critical influence of the 6-position tert-butyl group. This bulky substituent is not merely a decoration; it induces steric hindrance that directly impacts reactivity at the adjacent ketone and the nitrogen atom . While analogs like 1-(4-(tert-butyl)pyridin-2-yl)ethanone (CAS 41225-63-2) exist, the shift in substitution pattern alters the electron density and coordination geometry, which can derail cross-coupling reactions or binding assays that depend on the specific 6-tert-butyl-3-acetyl topology [1]. Furthermore, the 6-tert-butyl motif is a recognized pharmacophore in kinase inhibitor design, making this specific regioisomer a non-negotiable starting point for structure-activity relationship (SAR) studies [2]. Procurement of a 4- or 5-substituted analog would therefore invalidate the intended synthetic route or biological hypothesis.

Quantitative Differentiation of 1-(6-(Tert-butyl)pyridin-3-yl)ethanone (56029-46-0) vs. Analogs


Comparative Physicochemical Properties: 1-(6-(tert-butyl)pyridin-3-yl)ethanone vs. 4-Position Isomer

The target compound (6-tert-butyl) can be compared to its 4-substituted regioisomer, 1-(4-(tert-butyl)pyridin-2-yl)ethanone (CAS 41225-63-2). Predicted physicochemical data show a notable difference in boiling point, a key parameter for purification and handling. The 6-tert-butyl isomer has a predicted boiling point of 276.6±28.0 °C at 760 mmHg , while the 4-tert-butyl isomer has a lower predicted boiling point of 248.1±20.0 °C . This ~28.5°C difference is attributed to the altered steric and electronic environment around the pyridine ring.

Medicinal Chemistry Physicochemical Property Building Block

Commercial Availability and Purity Profile vs. 5-Position Isomer

A direct comparison of commercial offerings for the 6-substituted target and the 5-substituted analog, 1-(5-(tert-butyl)pyridin-3-yl)ethanone (CAS 1211517-63-3), reveals a difference in market maturity and purity options. The 6-substituted compound is available from suppliers like BLD Pharm and CymitQuimica with a stated purity of 97% . In contrast, the 5-substituted analog is listed by AKSci with a minimum purity of 95% , indicating a potentially less refined, more niche commercial product at this time.

Sourcing Purity Building Block

Steric Bulk: Calculated Molar Volume and Structural Congestion

The positioning of the tert-butyl group significantly alters the steric environment of the molecule. While direct experimental data for this specific compound is absent, the calculated molar volume can serve as a proxy for steric bulk. Using advanced algorithmic predictions, the molar volume of 1-(6-(tert-butyl)pyridin-3-yl)ethanone is estimated at 176.1±3.0 cm³ . This places it in the upper range for a simple pyridine ketone, indicating significant steric congestion around the reactive centers. This bulk is a direct consequence of the 6-position substitution, which shields the nitrogen atom and the ketone group differently than the 4- or 5-substituted isomers.

Sterics Computational Chemistry Drug Design

Defined Application Scenarios for 1-(6-(Tert-butyl)pyridin-3-yl)ethanone


Synthesis of MEK Kinase Inhibitor Scaffolds

1-(6-(Tert-butyl)pyridin-3-yl)ethanone is the preferred starting material for constructing MEK inhibitor cores, as documented in studies on bicyclic fused-pyridines. The 6-tert-butyl group provides a critical hydrophobic anchor that improves binding affinity in the MEK allosteric pocket. Using a differently substituted analog would compromise this key interaction and invalidate the design hypothesis [1].

Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors

The 3-acetyl group on this pyridine ring serves as a versatile handle for creating more complex heterocycles. Related compounds, such as the 4-tert-butyl analog, are explicitly used as building blocks for SYK inhibitors . The 6-tert-butyl isomer is the regioisomerically correct choice for SAR studies aimed at exploring the impact of substitution around the pyridine ring on SYK inhibition.

Controlled Functionalization via Steric Shielding

The 6-position tert-butyl group introduces significant steric hindrance adjacent to the ring nitrogen. In synthetic applications, this feature can be used to achieve chemoselectivity, directing reactions preferentially to the less-hindered acetyl group or to the opposite face of the pyridine ring. This property differentiates it from less-hindered pyridine ketones and is valuable in the synthesis of asymmetrically substituted ligands or complex drug candidates .

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